1-Bromo-3-(fluoromethyl)cyclobutane
Description
Contextualization of Cyclobutane (B1203170) Scaffolds in Molecular Design
Cyclobutane scaffolds are increasingly utilized in molecular design for their distinct structural and conformational properties. nih.govnih.gov The puckered, three-dimensional nature of the cyclobutane ring offers a way to move away from the flat, two-dimensional structures often associated with aromatic rings, which can lead to improved pharmacological profiles. nih.gov The inherent strain in the four-membered ring, along with longer C-C bond lengths compared to larger rings, provides unique opportunities for chemists. nih.gov
In drug design, cyclobutane rings can act as bioisosteres for other groups, such as alkenes or larger cyclic systems, helping to enhance properties like metabolic stability, reduce planarity, and improve binding to biological targets by precisely orienting key pharmacophoric groups. nih.gov The conformational restriction imposed by the cyclobutane scaffold can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity. nih.gov This ability to create structurally complex and diverse molecules makes cyclobutane derivatives valuable building blocks in the synthesis of novel therapeutic agents and advanced materials. acs.orgmdpi.com
Significance of Fluorine and Bromine in Organic Synthesis
The introduction of fluorine and bromine atoms into organic molecules is a widely employed strategy to modulate their chemical and biological properties.
Fluorine: The presence of fluorine can dramatically alter a molecule's characteristics. nih.govmdpi.com Due to its high electronegativity and small size, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. mdpi.comtandfonline.com This is because the carbon-fluorine bond is stronger than a carbon-hydrogen bond. tandfonline.com Furthermore, the selective incorporation of fluorine can influence a molecule's acidity (pKa), lipophilicity, and binding affinity to target proteins, often leading to increased potency and better membrane permeability. researchgate.netbenthamscience.com These beneficial effects have led to a significant increase in the number of fluorinated drugs approved for use. researchgate.net
Bromine: Bromine serves a different but equally important role, primarily as a versatile functional handle in organic synthesis. The carbon-bromine bond is relatively weak, making bromine an excellent leaving group in nucleophilic substitution reactions. More significantly, bromo-substituted compounds are key substrates in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. beilstein-journals.orgyoutube.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for constructing complex molecular frameworks from simpler, brominated precursors. beilstein-journals.orgnih.gov The differential reactivity of bromine compared to other halogens like chlorine allows for selective, sequential reactions on molecules containing multiple halogen atoms. nih.gov
Rationale for Research on 1-Bromo-3-(fluoromethyl)cyclobutane as a Synthetic Intermediate
The compound this compound is a prime example of a bifunctional synthetic intermediate that leverages the advantageous properties of both its cyclobutane core and its halogen substituents. This molecule combines:
A strained, three-dimensional cyclobutane scaffold.
A fluoromethyl group, which can impart the desirable effects of fluorine, such as enhanced metabolic stability, into a target molecule.
A bromine atom, which serves as a reactive site for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
The presence of these two distinct halogen-containing groups on the cyclobutane ring allows for a modular and flexible approach to synthesis. Chemists can first use the bromo group to attach the cyclobutane scaffold to a larger molecule and then, if needed, utilize the fluoromethyl group to fine-tune the properties of the final product. This dual functionality makes this compound a highly valuable building block for creating novel compounds with potential applications in pharmaceuticals and agrochemicals. Research into such molecules is driven by the need for sophisticated, structurally unique intermediates that can accelerate the discovery and development of new chemical entities.
Overview of Research Areas and Methodological Approaches
Research involving halogenated cyclobutanes like this compound primarily focuses on two main areas: the development of efficient synthetic routes to access these building blocks and their subsequent application in the synthesis of more complex target molecules.
Methodological approaches for the synthesis of these compounds often involve multi-step sequences that aim for high regio- and stereoselectivity. researchgate.net These can include [2+2] cycloaddition reactions to form the cyclobutane ring, followed by functional group manipulations to introduce the desired halogen atoms. acs.orgacs.org For instance, the synthesis of trifluoromethyl-substituted cyclobutanes has been achieved by reacting cyclobutane carboxylic acids with sulfur tetrafluoride. nih.govacs.org
The application of these intermediates in further synthesis relies heavily on modern catalytic methods. The bromine atom is typically exploited in palladium-catalyzed cross-coupling reactions to form new bonds. beilstein-journals.org The stability of the fluoromethyl group under these conditions allows for the selective reaction at the C-Br bond. The unique stereochemistry of the cyclobutane ring, which can exist as cis and trans isomers, is another area of investigation, as controlling the spatial arrangement of the substituents is often crucial for the biological activity of the final product. achemblock.com
Properties of this compound
Below is a table summarizing the key chemical and physical properties of this compound. The data is presented for the mixture of diastereomers unless otherwise specified.
| Property | Value |
| CAS Number | 2920427-86-5 (trans-isomer) achemblock.com |
| Molecular Formula | C₅H₈BrF achemblock.comnih.gov |
| Molecular Weight | 167.02 g/mol achemblock.com |
| IUPAC Name | This compound nih.gov |
| Isomeric Form | Available as a mixture of diastereomers and as the isolated trans-isomer. achemblock.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8BrF |
|---|---|
Molecular Weight |
167.02 g/mol |
IUPAC Name |
1-bromo-3-(fluoromethyl)cyclobutane |
InChI |
InChI=1S/C5H8BrF/c6-5-1-4(2-5)3-7/h4-5H,1-3H2 |
InChI Key |
CSQYROBCQXHSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1Br)CF |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 3 Fluoromethyl Cyclobutane and Analogues
Direct Halogenation Strategies for Cyclobutane (B1203170) Systems
Direct halogenation strategies involve the introduction of bromine and fluorine atoms onto a cyclobutane precursor. This can be achieved through several distinct chemical transformations, including direct bromination, nucleophilic fluorination of a suitable precursor, and radical-initiated processes.
The introduction of a bromine atom onto a functionalized cyclobutane ring can be accomplished using various brominating agents. The choice of reagent and conditions often depends on the nature of the existing functional groups and the desired regioselectivity. For instance, the Ziegler bromination, which typically uses N-bromosuccinimide (NBS), can be applied to cyclobutane systems. acs.orgnih.gov While often used for allylic bromination, under radical conditions, it can also effect bromination at saturated carbon centers.
The direct bromination of cyclobutanes bearing functional groups can also be achieved with elemental bromine, sometimes catalyzed by Lewis acids or initiated by light. nih.gov However, controlling the selectivity on a molecule that already contains a deactivating group like a fluoromethyl substituent can be challenging. An alternative approach involves the bromination of a precursor molecule. For example, a cyclobutane-1,3-dicarboxylic acid derivative could be selectively converted, or a cyclobutanone (B123998) could be brominated at the alpha-position before being converted to the target molecule. A mild and efficient bromination method using a CFBSA/KBr system has been developed for substrates like 1,3-diones and other activated compounds, which could potentially be adapted for functionalized cyclobutane precursors. rsc.org
Nucleophilic fluorination is a primary strategy for introducing fluorine into a molecule. ucla.edursc.org In the context of synthesizing 1-bromo-3-(fluoromethyl)cyclobutane, a common precursor would be (1-bromocyclobutan-3-yl)methanol. This alcohol can be converted into the target fluoromethyl group through a two-step process. First, the hydroxyl group is transformed into a good leaving group, such as a tosylate or mesylate ester. Subsequently, this ester is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent.
Alternatively, deoxyfluorination reagents can directly convert the alcohol to the fluoride. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., PyFluor) are effective for this transformation, although they can sometimes promote elimination side reactions. ucla.eduucla.edu The development of new reagents aims to overcome the challenges associated with the low solubility and high basicity of simple fluoride salts. ucla.edu A general pathway involves activating the alcohol, which is then displaced by the fluoride ion. ucla.edu For instance, the synthesis of trifluoromethyl-substituted cyclobutanes has been achieved on a large scale by treating cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄), demonstrating a robust fluorination method for cyclobutane systems. nih.govacs.org While this method generates a CF₃ group rather than a CH₂F group, it highlights the feasibility of fluorinating cyclobutane precursors.
Table 1: Common Reagents for Nucleophilic Fluorination of Alcohols
| Reagent | Precursor Functional Group | Typical Conditions | Notes |
|---|---|---|---|
| DAST (Diethylaminosulfur trifluoride) | Alcohol (-OH) | Anhydrous, aprotic solvent (e.g., CH₂Cl₂) | Direct conversion of alcohol to fluoride. |
| Deoxo-Fluor® | Alcohol (-OH) | Anhydrous, aprotic solvent (e.g., CH₂Cl₂) | Often gives fewer side reactions than DAST. |
| PyFluor | Alcohol (-OH) | Aprotic solvent | Stable, low-cost deoxyfluorination reagent. ucla.edu |
| KF or CsF | Sulfonate Ester (-OMs, -OTs) | Polar aprotic solvent (e.g., DMF, DMSO) | Two-step process via an activated alcohol. ucla.edu |
Free radical reactions provide another avenue for the halogenation of alkanes and cycloalkanes. wikipedia.orgmasterorganicchemistry.com The chlorination of cyclobutane can be initiated by light, proceeding through a standard free-radical chain reaction involving initiation, propagation, and termination steps. vaia.comchegg.comchegg.com
Mechanism of Radical Halogenation:
Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl₂) by heat or UV light to form two halogen radicals. vaia.com
Propagation: A halogen radical abstracts a hydrogen atom from the cyclobutane ring to form an alkyl radical and HX. This cyclobutyl radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical. vaia.com
Termination: Combination of any two radicals to end the chain reaction.
This process can be applied to bromination using Br₂ and light. However, the reaction can lack selectivity, potentially leading to a mixture of mono- and poly-halogenated products. For a substrate like (fluoromethyl)cyclobutane, the radical abstraction of a hydrogen atom could occur at multiple positions on the ring, leading to regioisomeric products. The selectivity between bromination and chlorination is a key consideration; bromination is generally more selective than chlorination. masterorganicchemistry.com
Cycloaddition Approaches to Substituted Cyclobutanes
Constructing the cyclobutane ring from unsaturated precursors via cycloaddition is a powerful and widely used strategy. These methods offer excellent control over the substitution pattern of the resulting four-membered ring.
The [2+2] cycloaddition is arguably the most common method for synthesizing cyclobutane rings. kib.ac.cn This reaction involves the combination of two double-bond-containing molecules (π-systems) to form a four-membered ring. acs.org A notable example is the reaction between a ketene (B1206846) and an alkene, which can produce 1,3-substituted cyclobutanes, although often requiring a subsequent dehalogenation step if dichloroketene (B1203229) is used. acs.orgnih.gov
A more direct approach involves the Lewis acid-promoted [2+2] cycloaddition of allenoates with terminal alkenes. acs.orgnih.gov This method allows for the rapid synthesis of a wide variety of 1,3-substituted cyclobutanes in high yields. acs.orgnih.gov The reaction tolerates a range of functional groups on both the alkene and allenoate partners. nih.gov For the synthesis of this compound, one could envision a reaction between an alkene bearing a bromine atom (or a precursor) and an allenoate that could be converted to the fluoromethyl group, or vice versa. Photocatalytic [2+2] cycloadditions, particularly of styrenes, have also been developed, expanding the scope of accessible cyclobutane structures. nih.gov
Table 2: Examples of [2+2] Cycloaddition of Allenoates and Alkenes for 1,3-Substituted Cyclobutane Synthesis nih.gov
| Alkene Substrate | Allenoate | Product | Yield |
|---|---|---|---|
| 1-Octene | Phenyl 2,3-butadienoate | Phenyl 3-hexyl-2-methylenecyclobutane-1-carboxylate | 85% |
| Styrene | Phenyl 2,3-butadienoate | Phenyl 2-methylene-3-phenylcyclobutane-1-carboxylate | 90% |
| 4-Methoxystyrene | Phenyl 2,3-butadienoate | Phenyl 3-(4-methoxyphenyl)-2-methylenecyclobutane-1-carboxylate | 91% |
| 1,1-Diphenylethylene | Phenyl 2,3-butadienoate | Phenyl 3,3-diphenyl-2-methylenecyclobutane-1-carboxylate | 81% |
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile intermediates for the synthesis of complex cyclobutane derivatives. rsc.org The high ring strain facilitates the cleavage of the central C-C bond, enabling the introduction of substituents at the 1- and 3-positions of the resulting cyclobutane ring. nih.govchemrxiv.org
Recent advances have demonstrated that the functionalization of BCBs can be achieved through various catalytic systems. For example, a ruthenium-catalyzed reaction has been developed that couples BCBs with heteroarenes and alkyl halides to produce densely substituted cyclobutanes. nih.gov This method merges C-C bond scission of the BCB with remote C-H activation. nih.gov Another strategy involves the palladium-catalyzed cross-coupling of pre-formed BCBs, allowing for late-stage diversification at the bridgehead positions. rsc.org Furthermore, photochemical approaches can induce strain-releasing reactions between BCBs and alkenes to form spirocyclobutane systems and other functionalized cyclobutanes. acs.org These strain-release strategies provide a modern and powerful platform for accessing 1,3-disubstituted cyclobutanes that would be challenging to prepare using traditional methods.
Functional Group Interconversions and Derivatizations
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. solubilityofthings.comimperial.ac.uk This approach is particularly valuable for synthesizing complex molecules like this compound, where direct synthesis might be challenging. The process often involves a series of reactions such as substitution, oxidation, or reduction to achieve the target molecular architecture. imperial.ac.uk
The synthesis of fluorinated and brominated cyclobutanes frequently starts from precursors bearing hydroxyl, carboxylic acid, or methylene (B1212753) groups. These common functional groups can be chemically transformed into the desired fluoromethyl and bromo moieties through various synthetic routes.
The conversion of carboxylic acids to trifluoromethyl groups has been achieved through treatment with sulfur tetrafluoride (SF₄). acs.org This method is effective for a range of (hetero)aromatic and aliphatic cyclobutane carboxylic acids. acs.org For the synthesis of (fluoromethyl)cyclobutane derivatives, a hydroxymethyl group can be used as a starting point. nuph.edu.ua For instance, ethyl 1-(hydroxymethyl)cyclobutanecarboxylate can be mesylated and subsequently treated with a fluoride source like tetramethylammonium (B1211777) fluoride (TMAF) to yield the corresponding fluoromethyl derivative. nuph.edu.ua Another approach involves the deoxofluorination of related aldehyde precursors. chemrxiv.org
Similarly, cyclobutanones serve as versatile precursors. They can be converted into trifluoromethyl carbinols by reacting with TMSCF₃ and a fluoride source. This intermediate can then undergo further transformations. Methylene groups within a cyclobutane framework also offer a synthetic handle. For example, ozonolysis can convert an exocyclic methylene unit into a cyclobutanone, which can then be subjected to further derivatization. nih.gov
| Precursor Functional Group | Target Functional Group | Key Reagents/Method | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Trifluoromethyl (-CF₃) | Sulfur Tetrafluoride (SF₄) | acs.org |
| Hydroxymethyl (-CH₂OH) | Fluoromethyl (-CH₂F) | Mesylation followed by nucleophilic fluorination (e.g., with TMAF) | nuph.edu.ua |
| Cyclobutanone (C=O) | Trifluoromethyl carbinol (-C(OH)CF₃) | TMSCF₃, Fluoride source | |
| Methylene (=CH₂) | Cyclobutanone (C=O) | Ozonolysis | nih.gov |
Brominated cyclobutanes are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org These reactions significantly expand the chemical diversity accessible from a single brominated precursor.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used to form carbon-carbon bonds, enabling the synthesis of aryl- or vinyl-substituted cyclobutanes from a bromocyclobutane (B1266235) starting material. organic-chemistry.orgorganic-chemistry.org The mechanism involves oxidative addition of the bromocyclobutane to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the final product. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl or vinyl halide with an amine. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction can be applied to bromocyclobutanes to introduce primary or secondary amine functionalities. organic-chemistry.org The development of sterically hindered phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing it to proceed under milder conditions with a wide variety of amines, including ammonia (B1221849) equivalents. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgsustech.edu.cn This method allows for the direct alkynylation of bromocyclobutanes, introducing an alkyne group that can be further elaborated. sustech.edu.cn While traditional conditions often require an inert atmosphere, newer protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org
| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromocyclobutane + Organoboron compound | Palladium catalyst + Base | Cyclobutane-Alkyl/Aryl/Vinyl (C-C) | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Bromocyclobutane + Amine | Palladium catalyst + Ligand + Base | Cyclobutane-Nitrogen (C-N) | wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Bromocyclobutane + Terminal Alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | Cyclobutane-Alkyne (C-C) | wikipedia.orgorganic-chemistry.orgsustech.edu.cn |
The formation of the cyclobutane ring itself can be achieved through intramolecular reactions, where a linear precursor cyclizes to form the strained four-membered ring. These methods are fundamental in constructing the core scaffold.
One classic method is the Wurtz reaction , an intramolecular coupling of a 1,4-dihaloalkane using a reducing metal, typically sodium or zinc. wikipedia.orgcutm.ac.in This reductive coupling creates a new carbon-carbon bond to close the ring. While effective for creating strained rings, its intermolecular counterpart is often less useful due to the formation of multiple products. wikipedia.orgpharmaguideline.com
Another powerful strategy is the intramolecular [2+2] cycloaddition . nih.govacs.org In this approach, a molecule containing two separate alkene moieties, or an alkene and an allene (B1206475), undergoes a cycloaddition upon thermal or photochemical activation to form the cyclobutane ring. nih.govharvard.edu For example, an N-alkenyl-S-propargyl-2-pyridone can be used as a precursor to form an allene in situ, which then undergoes an intramolecular [2+2] cycloaddition to construct a cyclobutane-fused bicyclic system. acs.org
Modern methods also include copper-catalyzed intramolecular hydroalkylation of halide-tethered styrenes, which can produce enantioenriched cyclobutanes. organic-chemistry.org These strategies highlight the diverse approaches available for constructing the cyclobutane skeleton from acyclic precursors.
Development of Stereoselective Synthetic Pathways
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in modern organic synthesis, particularly for cyclic compounds like substituted cyclobutanes. The development of stereoselective pathways ensures that the desired isomer is produced with high fidelity.
Achieving diastereoselectivity—the preferential formation of one diastereomer over others—is crucial when synthesizing multisubstituted cyclobutanes, which can exist as cis or trans isomers. Several advanced strategies have been developed to address this challenge.
One approach involves the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs). The reaction of BCBs with various reagents can lead to 1,3-difunctionalized cyclobutanes. researchgate.net For instance, a catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs can produce valuable 1,1,3-functionalized cyclobutanes as single diastereoisomers. researchgate.net Similarly, cycloaddition of BCBs with triazolinedione or nitrosoarenes provides access to cyclobutane derivatives containing cis-1,3-heteroatom substitutions. rsc.org
Another effective method is the diastereoselective reduction of a cyclobutane precursor. For example, a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid was achieved through the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄). acs.org The Michael addition onto cyclobutenes has also been employed for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes and thio-substituted cyclobutanes, often with high diastereomeric ratios (>95:5 dr). nih.govrsc.org
| Synthetic Method | Precursor | Key Features | Outcome | Reference |
|---|---|---|---|---|
| Catalyst-Controlled Ring-Opening | Acyl bicyclo[1.1.0]butanes | Cu(I) or Cu(II) catalytic systems control regioselectivity. | 1,1,3- or 1,2,3-trisubstituted cyclobutanes with high diastereoselectivity. | researchgate.net |
| Diastereoselective Reduction | Cyclobutylidene Meldrum's acid derivative | Reduction with NaBH₄. | cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. | acs.org |
| Cycloaddition | Bicyclo[1.1.0]butanes and triazolinedione | Strain-release driven cycloaddition. | Cyclobutanes with cis-1,3-heteroatom substitutions. | rsc.org |
| Michael Addition | Cyclobutenes and N-nucleophiles | Efficient formation of heterocyclic aminocyclobutane esters. | N-heterocycle-substituted cyclobutanes with high diastereoselectivity. | nih.gov |
The spatial relationship between substituents on the cyclobutane ring significantly influences the molecule's physical and biological properties. Therefore, controlling cis/trans isomerism is paramount, especially in the synthesis of fluorinated cyclobutanes for applications in medicinal chemistry.
Efficient, scalable syntheses have been developed to specifically target cis-isomers of (fluoro)alkyl-containing cyclobutanes. One report describes a decagram-scale synthesis of cis-1,2-disubstituted cyclobutane building blocks, including amines and carboxylic acids. chemrxiv.orgnih.gov The study highlighted that these cis-isomers possess distinct physicochemical properties, such as significantly lower lipophilicity, compared to their trans counterparts, a feature influenced by the molecule's conformation. chemrxiv.orgnih.gov
Specific reaction conditions can dictate the stereochemical outcome. For instance, the synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid via the elimination of a triflate followed by hydrogenation was found to produce only the cis-isomer. This stereoselectivity was attributed to the steric hindrance from the trifluoromethyl group, which directs the hydrogenation to the opposite face of the cyclobutene (B1205218) ring. Similarly, the diastereoselective reduction of a cyclobutylidene derivative with NaBH₄ has been shown to be an effective method for preparing cis-1,3-disubstituted cyclobutanes. acs.org These examples demonstrate that careful selection of the synthetic route and reagents allows for precise control over the cis/trans isomerism in fluorinated cyclobutane systems.
Scalability and Process Optimization in Synthetic Chemistry
The transition of a synthetic route from a laboratory setting to a larger, industrial scale is a critical aspect of chemical development, focusing on efficiency, cost-effectiveness, safety, and robustness. For the synthesis of functionalized cyclobutanes, including this compound and its analogues, several factors must be considered for successful scaling and optimization.
Scalability of Synthetic Routes:
Many modern synthetic methods for cyclobutane derivatives are being developed with scalability in mind. For example, C–H functionalization reactions, while often using expensive palladium catalysts, have been successfully scaled to the gram level. acs.org Optimization of catalyst loading is a key factor in making these processes economically viable. In one study, lowering the palladium catalyst loading to 1 mol % still provided the desired product in high yield. acs.org
The synthesis of CF₃-cyclobutanes via the fluorination of carboxylic acids with sulfur tetrafluoride has been demonstrated on a gram-to-multigram scale, highlighting its industrial potential. nih.govacs.org Similarly, a described synthesis of cis-1,2-disubstituted cyclobutane derivatives was efficiently performed on a decagram scale. chemrxiv.org Photochemical [2+2] cycloadditions, a fundamental method for creating the cyclobutane ring, present unique scalability challenges. However, the use of continuous flow reactors offers a promising solution, allowing for better light penetration, precise temperature control, and improved safety, ultimately enabling efficient and scalable photopolymerizations to form cyclobutane-containing polymers. nih.gov
Process Optimization:
Process optimization aims to maximize yield and purity while minimizing costs, reaction times, and waste. This is often achieved by systematically varying reaction parameters.
Key Optimization Parameters:
Solvent and Temperature: The choice of solvent can significantly impact reaction rates, selectivity, and ease of workup. For instance, the use of fluorinated alcoholic solvents has been shown to be beneficial in certain palladium-catalyzed C–H activation reactions. acs.org
Catalyst and Reagent Loading: Minimizing the amount of expensive catalysts and reagents is crucial for cost-effective large-scale synthesis. Studies on cyclobutane C–H arylation have focused on reducing palladium loading without significantly compromising the yield. acs.org
Reaction Concentration: In some cases, adjusting the concentration is critical. For certain oxidation reactions on cyclobutane substrates, performing the reaction at dilute concentrations was necessary to prevent overoxidation and unwanted side products. acs.org
Workup and Purification: Simplified purification methods, such as crystallization instead of chromatography, are highly desirable for large-scale production. The synthesis of CF₃-cyclobutanes from carboxylic acids benefits from purification methods that can include column chromatography, crystallization, or vacuum distillation, offering flexibility for process optimization. nih.govacs.org
A summary of scalable synthetic approaches for functionalized cyclobutanes is presented below.
| Synthetic Method | Product Type | Scale | Key Features |
| C–H Arylation | Arylated Cyclobutane Amides | Gram-scale | High diastereoselectivity; catalyst loading can be optimized. acs.org |
| Carboxylic Acid Fluorination | CF₃-Cyclobutanes | Gram-to-multigram | Good yields; compatible with various functional groups. nih.govacs.org |
| Multi-step Synthesis | cis-2-((Fluoro)alkyl)cyclobutanes | Decagram-scale | Efficient route from commercially available starting materials. chemrxiv.org |
| [2+2] Photopolymerization | Cyclobutane Polymers | Scalable with Flow Chemistry | Overcomes limitations of batch processing for photochemical reactions. nih.gov |
Reactivity and Mechanistic Studies of 1 Bromo 3 Fluoromethyl Cyclobutane
Nucleophilic Substitution Reactions at Bromine and Fluorine Centers
Nucleophilic substitution is a fundamental reaction class where a nucleophile displaces a leaving group from a molecule. libretexts.orgpressbooks.pub In 1-Bromo-3-(fluoromethyl)cyclobutane, both the bromine atom and the fluorine atom are potential leaving groups. However, their reactivity differs significantly.
In the context of nucleophilic substitution reactions, the C-Br bond is significantly more reactive than the C-F bond. This difference is primarily attributed to two factors: leaving group ability and bond strength. The reactivity of halogens as leaving groups decreases in the order I > Br > Cl > F. libretexts.orgmsu.edu Bromide (Br⁻) is a good leaving group because it is a weak base and is highly polarizable. Conversely, fluoride (B91410) (F⁻) is a poor leaving group due to its strong basicity and low polarizability.
The carbon-halogen bond dissociation energies further illustrate this point. The C-Br bond is considerably weaker than the C-F bond, requiring less energy to break. msu.edulibretexts.org Consequently, nucleophilic attack leading to the cleavage of the C-Br bond is kinetically and thermodynamically more favorable than the cleavage of the C-F bond. While fluorine is the most reactive halogen in radical halogenation reactions, its bond with carbon is the strongest, making it the least reactive in substitution reactions. libretexts.orgvaia.com Therefore, in this compound, nucleophilic substitution will selectively occur at the carbon bearing the bromine atom.
| Property | C-F Bond | C-Br Bond |
| Average Bond Enthalpy (kJ/mol) | ~485 | ~285 |
| Leaving Group Ability | Poor | Good |
| Basicity of Halide Ion (pKb) | 10.8 (F⁻) | 23 (Br⁻) |
| Reactivity in SN2 Reactions | Very Low | High |
This table presents generalized data for carbon-halogen bonds to illustrate the principles governing the reactivity of this compound.
The specific pathway of nucleophilic substitution (Sₙ1 or Sₙ2) on this compound is influenced by several factors, most notably steric and electronic effects.
Steric Hindrance: The cyclobutane (B1203170) ring imposes significant steric hindrance to a backside attack required for an Sₙ2 mechanism. nih.govyoutube.com The carbon atom attached to the bromine is a secondary carbon, which is already more hindered than a primary carbon. The rigid, puckered structure of the cyclobutane ring further impedes the approach of a nucleophile. This steric strain can slow down Sₙ2 reactions compared to acyclic secondary bromides. youtube.comchemicalforums.com
Electronic Effects: The fluorine atom in the fluoromethyl group exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the reaction in two ways. It can slightly increase the electrophilicity of the carbon atom bonded to bromine, making it more susceptible to nucleophilic attack. However, this effect diminishes with distance. More significantly, the formation of a carbocation at the secondary carbon (a prerequisite for an Sₙ1 pathway) would be destabilized by the inductive effect of the nearby electronegative fluoromethyl group. Carbocation stability is crucial for Sₙ1 reactions and generally increases from primary to tertiary carbons, as alkyl groups are electron-donating. youtube.com
Solvent and Nucleophile: The choice of solvent and the nature of the nucleophile are also critical. Polar aprotic solvents favor Sₙ2 reactions, while polar protic solvents can facilitate Sₙ1 pathways by stabilizing both the leaving group and the intermediate carbocation. Strong, non-bulky nucleophiles favor the Sₙ2 mechanism, whereas weak nucleophiles or hindered strong nucleophiles might allow the Sₙ1 or elimination pathways to compete.
Given these factors, Sₙ2 reactions at the C-Br bond are possible, though likely slowed by steric hindrance. An Sₙ1 reaction is less probable due to the inherent instability of a secondary carbocation on a cyclobutane ring, further exacerbated by the electron-withdrawing fluoromethyl substituent.
| Factor | Influence on Sₙ2 Pathway | Influence on Sₙ1 Pathway |
| Substrate (Secondary Halide) | Possible, but sensitive to hindrance | Possible, but carbocation is less stable than tertiary |
| Steric Hindrance (Cyclobutane Ring) | Hinders backside attack, slowing the reaction rate. youtube.com | No direct effect on the rate-determining step, but influences subsequent product formation. |
| Electronic Effect (-CH₂F group) | Minor inductive enhancement of C-Br electrophilicity. | Destabilizes adjacent carbocation formation. |
| Leaving Group (Br⁻) | Good leaving group, favors both pathways. | Good leaving group, favors carbocation formation. |
This table summarizes the key factors influencing the nucleophilic substitution pathways for the C-Br bond in this compound.
Ring-Opening Reactions of the Cyclobutane Core
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. msu.edubaranlab.org This strain energy provides a thermodynamic driving force for transformations that convert the four-membered ring into a more stable acyclic system. nih.govnih.gov
Thermally-Induced Cleavage: The thermal cleavage of a cyclobutane ring typically requires high temperatures and proceeds through a diradical mechanism. researchgate.netacs.org The C-C bonds of the ring rupture homolytically to form a 1,4-diradical intermediate, which can then lead to various products. For an unsubstituted cyclobutane, this process is known as cycloreversion. The presence of substituents can influence which bond breaks and the subsequent fate of the diradical intermediate.
Acid/Base-Catalyzed Cleavage:
Acid-Catalyzed: Brønsted or Lewis acids can catalyze the ring-opening of cyclobutanes. rsc.org A Lewis acid can coordinate to one of the halogen substituents (more likely the more basic fluorine atom), polarizing and weakening the adjacent C-C bonds of the ring and making the ring more susceptible to cleavage. rsc.org Protonation of the fluoromethyl group could similarly induce ring-opening.
Base-Catalyzed: Strong bases can induce ring-opening, often through an elimination mechanism that is coupled with ring cleavage, especially if there are acidic protons and suitable leaving groups. However, for this compound, a more direct ring-opening initiated by a base is less common unless other activating groups are present.
Electrophilic Ring-Opening: This process involves the attack of an electrophile on the cyclobutane ring. While alkanes are generally unreactive towards electrophiles, the strain of the cyclobutane ring can enable such reactions. Acid-catalyzed ring-opening is a form of electrophilic cleavage where a proton or Lewis acid acts as the initial electrophile. rsc.org
Nucleophilic Ring-Opening: The direct attack of a nucleophile on a C-C bond of the cyclobutane ring is generally difficult due to the low electrophilicity of the carbon atoms. However, this process becomes feasible when the ring is "activated" by electron-withdrawing (acceptor) and electron-donating (donor) groups (D-A cyclobutanes). acs.orgchemistryviews.orgresearchgate.net In this compound, the halogen substituents provide some activation, but it is not a classic D-A cyclobutane. Nucleophilic ring-opening can also be facilitated by a Lewis acid catalyst, which increases the electrophilicity of the ring system. rsc.orgchemistryviews.org For instance, a nucleophile could attack one of the carbon atoms of the ring, promoted by a Lewis acid coordinated to a halogen, leading to a concerted or stepwise ring-opening. researchgate.net
Radical Reactions and Their Pathways
The presence of a carbon-bromine bond in this compound makes it a candidate for radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. ucr.edulibretexts.org Radical reactions are crucial in organic synthesis as they can functionalize otherwise unreactive alkanes and their derivatives. libretexts.org
Initiation: The process begins with the homolytic cleavage of a bond to generate two radicals. youtube.com In the case of reactions involving this compound, this can be initiated by abstracting the bromine atom. For instance, treatment with sodium metal, as in the Wurtz reaction, involves the transfer of an electron to the C-Br bond, leading to its cleavage and the formation of a cyclobutyl radical and a bromide anion. youtube.comyoutube.com Alternatively, radical initiators like AIBN (azobisisobutyronitrile) or exposure to heat or UV light can generate radicals that abstract the bromine atom. uchicago.edu
Propagation: Once formed, the 3-(fluoromethyl)cyclobutyl radical is a highly reactive intermediate. youtube.com This secondary radical can then participate in a variety of propagation steps. For example, it can abstract an atom from another molecule to form a new bond and generate a new radical, continuing the chain reaction. ucsb.edu If the reaction is an intramolecular Wurtz-type reaction, the initial radical formation at C-1 can be followed by a similar process at a carbon bearing another leaving group, leading to cyclization. youtube.comstackexchange.com
Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical product. ucr.edu This can occur through the combination of two cyclobutyl radicals or the reaction of a cyclobutyl radical with another radical species present in the reaction mixture.
A hypothetical radical bromination pathway illustrates these steps:
| Reaction Step | Description | Example Reactants/Intermediates |
| Initiation | Formation of initial radical species. | Br₂ + hν → 2 Br• |
| Propagation (Step 1) | A bromine radical abstracts a hydrogen atom from the cyclobutane ring, preferentially the tertiary C-H at position 1, to form a cyclobutyl radical. | This compound + Br• → 1-bromo-3-(fluoromethyl)cyclobutyl radical + HBr |
| Propagation (Step 2) | The cyclobutyl radical reacts with a molecule of Br₂ to yield a dibrominated product and a new bromine radical, which continues the chain. | 1-bromo-3-(fluoromethyl)cyclobutyl radical + Br₂ → Dibromo-3-(fluoromethyl)cyclobutane + Br• |
| Termination | Two radicals combine to end the chain reaction. | 2 x 1-bromo-3-(fluoromethyl)cyclobutyl radical → Dimer |
This interactive table outlines the fundamental stages of a radical chain reaction involving this compound.
The stability of the radical intermediate is a key factor governing the reaction pathway, with the order of stability being tertiary > secondary > primary. ucsb.edu The radical formed by abstracting the hydrogen from C-1 of this compound would be a secondary radical, stabilized by the adjacent alkyl groups within the ring.
Rearrangement Reactions of Substituted Cyclobutanes
The significant ring strain inherent in the cyclobutane structure makes it susceptible to reactions that lead to skeletal rearrangements. researchgate.netbaranlab.org These rearrangements often result in the formation of more complex or thermodynamically more stable structures and can be triggered by the formation of reactive intermediates, such as radicals or cations, on the ring.
One notable class of such transformations is the strain-release rearrangement. For example, a photoredox-catalyzed radical strain-release/ researchgate.netresearchgate.net-rearrangement cascade has been developed for synthesizing polysubstituted cyclobutanes. nih.gov In this type of reaction, a nucleophilic radical adds to a strained bicyclo[1.1.0]butane, which, after a reduction step, generates a key intermediate that undergoes a Claisen-type researchgate.netresearchgate.net-rearrangement to yield the substituted cyclobutane product. nih.gov While starting from a different strained system, this illustrates a powerful strategy where radical formation is coupled with rearrangement.
Another well-known rearrangement is the Wolff rearrangement, which involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846). wikipedia.org This reaction has been widely used for the ring contraction of cyclopentanones to cyclobutanes and, in some cases, cyclobutanones to cyclopropanes, demonstrating the utility of rearrangement chemistry in manipulating strained ring systems. wikipedia.org
For a substituted cyclobutane like this compound, the formation of a radical or carbocation at the C-1 position could initiate a rearrangement. The departure of the bromide ion could lead to a cyclobutyl cation, which is known to undergo extensive rearrangements to form cyclopropylmethyl or butenyl cations.
| Rearrangement Type | Description | Typical Substrate | Resulting Structure |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | A pericyclic reaction involving a six-membered transition state, often driven by strain release. nih.gov | Substituted bicyclo[1.1.0]butanes/cyclobutenes | Polysubstituted cyclobutanes |
| Wolff Rearrangement | Ring contraction of a cyclic α-diazo ketone. wikipedia.org | Cyclopentanone or Cyclobutanone (B123998) derivatives | Cyclobutane or Cyclopropane derivatives |
| Cationic Rearrangement | Skeletal rearrangement following the formation of a carbocation on the ring. | 1-halocyclobutane | Cyclopropylmethyl or Butenyl derivatives |
| Radical-Mediated Ring Opening | Cleavage of a C-C bond in the ring initiated by a radical intermediate. researchgate.net | Appropriately substituted cyclobutanes | Acyclic compounds |
This interactive table summarizes key rearrangement reactions relevant to cyclobutane systems.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for understanding the complex reaction mechanisms of molecules like this compound. mdpi.com Techniques such as Density Functional Theory (DFT) and high-level ab initio methods allow for the detailed exploration of potential energy surfaces, the identification of intermediates, and the characterization of transition states. nih.govresearchgate.net
For instance, a theoretical study on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals utilized the B3LYP/6-311++G(d,p) level of theory to investigate the potential energy surface and identify all stationary points. nih.gov Such an approach could be applied to the radical reactions of this compound to determine the energy barriers for bromine abstraction versus hydrogen abstraction at different positions on the ring. This would clarify the regioselectivity of radical initiation.
Furthermore, computational analysis can elucidate the pathways of subsequent rearrangements. By mapping the potential energy surface, researchers can follow the trajectory from the initial cyclobutyl radical or cation to various rearranged products. This allows for the prediction of the most likely reaction products under different conditions. The calculations provide data on reaction enthalpies and activation energies, which are critical for understanding reaction feasibility and kinetics. nih.gov
Canonical transition-state theory, often combined with corrections for quantum mechanical tunneling (e.g., Wigner tunneling correction), can be used to predict reaction rate constants over a range of temperatures based on the computationally determined properties of the transition states. nih.gov
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) (e.g., B3LYP) | Geometries of reactants, products, intermediates, and transition states; reaction enthalpies. nih.gov | Predicts the most stable conformation and the energetics of radical formation and rearrangement. |
| Coupled Cluster (e.g., CCSD) | Highly accurate single-point energies for stationary points found with DFT. nih.gov | Refines the energy barriers and reaction enthalpies for competing pathways. |
| Vibrational Analysis | Characterization of stationary points (minima or saddle points); zero-point vibrational energies. nih.gov | Confirms whether a calculated structure is a stable species or a transition state. |
| Canonical Transition-State Theory | Calculation of theoretical reaction rate constants. nih.gov | Predicts the speed of various reaction steps, such as radical abstraction or rearrangement. |
This interactive table details computational methods and their application in studying the reactivity of this compound.
Through these computational approaches, a detailed, atom-by-atom understanding of the reactivity and mechanistic pathways of this compound can be achieved, guiding synthetic efforts and deepening fundamental chemical insight. mdpi.com
Stereochemistry and Conformational Analysis of 1 Bromo 3 Fluoromethyl Cyclobutane
Configurational Isomerism: cis and trans Configurations
Due to the restricted rotation around the carbon-carbon bonds within the cyclobutane (B1203170) ring, 1-bromo-3-(fluoromethyl)cyclobutane can exist as two distinct geometric isomers: cis and trans. arxiv.orgspcmc.ac.inlibretexts.orglibretexts.org In these 1,3-disubstituted cyclobutanes, the substituents are positioned on different carbon atoms.
cis-1-Bromo-3-(fluoromethyl)cyclobutane: In this isomer, the bromine atom and the fluoromethyl group are located on the same side of the plane of the cyclobutane ring. libretexts.orglibretexts.org
trans-1-Bromo-3-(fluoromethyl)cyclobutane: In this isomer, the bromine atom and the fluoromethyl group are situated on opposite sides of the ring's plane. libretexts.orglibretexts.orgachemblock.com
These two isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other and thus have different physical and chemical properties. The existence of both cis and trans isomers has been confirmed, with suppliers offering the trans isomer specifically, as well as mixtures of the diastereomers. achemblock.comnih.govachemblock.com The carbon atoms to which the bromine and fluoromethyl groups are attached (C1 and C3) are stereogenic centers. However, in the cis isomer, a plane of symmetry can exist, potentially rendering the molecule achiral (a meso compound), depending on the conformation. stackexchange.com The trans isomer, lacking such a plane of symmetry, is chiral and exists as a pair of enantiomers. spcmc.ac.in
Cyclobutane Ring Puckering and Conformational Dynamics
The degree of non-planarity in a cyclobutane ring is quantified by the puckering angle (or dihedral angle of the ring). For unsubstituted cyclobutane, ab initio calculations have estimated the equilibrium puckering angle to be approximately 29.6°. nih.gov Experimental studies on various substituted cyclobutanes have shown puckering angles in the range of 158–175° (where 180° represents a planar ring in this measurement convention), indicating a nearly flattened ring in some cases. researchgate.net
The table below presents representative puckering and dihedral angle data for related cyclobutane derivatives, which can provide an approximation for the conformational parameters of this compound.
| Compound | Puckering Angle (γ) | Dihedral Angle (φ) | Method | Reference |
| Unsubstituted Cyclobutane | ~29.6° | - | Ab initio calculation | nih.gov |
| 1,1-Difluoro-3-phenylcyclobutane | ~27° | - | Dipole moment method | researchgate.net |
| 1-Phenyl-3-(trifluoromethyl)cyclobutane | 158-175° | 83-100° | X-ray Crystallography | researchgate.net |
The interconversion between the two equivalent puckered conformations of cyclobutane proceeds through a planar transition state. The energy required to overcome this barrier is relatively low. For unsubstituted cyclobutane, high-level ab initio calculations estimate the inversion barrier to be approximately 482 cm⁻¹ (about 1.38 kcal/mol). nih.gov This low barrier allows for rapid ring-flipping at ambient temperatures.
For substituted cyclobutanes, the energy barrier can be influenced by the nature and position of the substituents. In some cases, the two puckered conformations may no longer be energetically equivalent, leading to a conformational preference. Computational studies on a 1-(trimethylsilylmethyl)cyclobutyl carbocation have indicated a significant barrier of 13-16 kcal/mol for interconversion between different puckered conformations. researchgate.net While specific data for this compound is not available, the presence of two different substituents would lead to non-equivalent puckered conformations with a distinct energy difference between them.
Influence of Bromine and Fluoromethyl Substituents on Ring Conformation
The conformational equilibrium of this compound is determined by the steric and electronic effects of the bromine and fluoromethyl substituents. researchgate.net In a puckered cyclobutane ring, substituents can occupy either an axial or an equatorial position. Generally, bulkier substituents prefer the more sterically favorable equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org
The bromine atom is sterically demanding, while the fluoromethyl group, although smaller, is strongly electron-withdrawing. These characteristics influence the puckering of the ring and the preferred orientation of the substituents. researchgate.net For instance, in related fluorinated cyclobutanes, the fluorinated substituent's effect on basicity and lipophilicity has been shown to be considerably dependent on the conformational preferences of the molecule. researchgate.net In cis-1,3-disubstituted cyclobutanes, a diequatorial conformation is generally more stable than a diaxial one. In the trans isomer, the substituents are in an axial-equatorial arrangement, and the ring will flip to the conformation that places the larger substituent (in this case, likely the bromine atom) in the equatorial position. libretexts.org
Experimental Techniques for Conformational Determination (e.g., X-ray Crystallography)
Several experimental techniques are employed to elucidate the three-dimensional structure and conformational preferences of cyclobutane derivatives.
X-ray Crystallography: This is a powerful method for determining the precise solid-state structure of a molecule, including bond lengths, bond angles, and the puckering of the ring. researchgate.netnih.govnih.govresearchgate.net For example, X-ray analysis of various substituted cyclobutanes has provided detailed information on their puckering angles and the axial/equatorial orientation of substituents. researchgate.netacs.org The stereochemistry of complex cyclobutanes with multiple substituents has been unambiguously confirmed using this technique. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying the conformation of molecules in solution. docbrown.inforesearchgate.netacs.org Temperature-dependent NMR studies can be used to determine the energy differences between conformers and the energy barriers to ring inversion. researchgate.net The analysis of coupling constants, particularly long-range couplings, can also provide insights into the conformational equilibrium. researchgate.net
These techniques, often in combination with computational methods, provide a comprehensive understanding of the complex stereochemistry and conformational dynamics of molecules like this compound. acs.orgresearchgate.net
Theoretical and Computational Investigations of 1 Bromo 3 Fluoromethyl Cyclobutane
Quantum Chemical Calculations of Molecular Structure and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for determining the properties of molecules like 1-Bromo-3-(fluoromethyl)cyclobutane. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of a molecule, which in turn dictates its geometry and stability. nih.govaps.org
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, calculations would begin with an initial guess of the structure and iteratively adjust the atomic positions to minimize the total electronic energy. nih.gov Methods such as DFT with functionals like M06-2X or B3LYP are commonly employed for this purpose. nhr-verein.de
The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. nih.gov For 1,3-disubstituted cyclobutanes, two primary diastereomers exist: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.
Computational analysis reveals that substituents on a cyclobutane ring preferentially occupy "equatorial-like" positions rather than "axial-like" positions to minimize steric hindrance. In the case of this compound, the trans isomer, where both bulky groups can occupy these more favorable equatorial positions, is expected to be the more stable conformation. Electronic structure analysis, through methods like Natural Bond Orbital (NBO) analysis, can further detail the distribution of electron density, atomic charges, and hyperconjugative interactions within the molecule, explaining the influence of the electronegative bromine and fluorine atoms.
The table below provides representative theoretical bond lengths and angles for the key structural features of this compound, based on values from computational studies of related molecules.
| Bond/Angle | Typical Calculated Value |
|---|---|
| C-C (ring) | 1.55 - 1.56 Å |
| C-Br | ~1.95 Å |
| C-CH₂F | ~1.53 Å |
| C-F | ~1.39 Å |
| ∠ C-C-C (ring) | ~88° |
| ∠ H-C-H | ~109° |
Analysis of Ring Strain Energy and Torsional Strain
The total instability of a cyclic molecule compared to a strain-free acyclic analogue is known as ring strain. This strain is primarily a combination of angle strain and torsional strain. nih.gov
In cyclobutane, the deviation of the bond angles from the ideal tetrahedral angle of 109.5° to approximately 88° creates significant angle strain. nih.gov If the ring were perfectly planar, the C-H bonds on adjacent carbon atoms would be fully eclipsed, leading to high torsional (or eclipsing) strain. To alleviate this, the ring puckers, which reduces the torsional strain by staggering the C-H bonds but slightly increases the angle strain. nih.govarxiv.org The final geometry is a balance between these two opposing energetic penalties. nih.gov The introduction of substituents like a bromo group and a fluoromethyl group will further influence the degree of puckering to minimize steric interactions between the substituents and the ring's hydrogen atoms.
The ring strain of cycloalkanes can be determined experimentally by measuring their heats of combustion per CH₂ group and comparing it to a strain-free reference, such as a long-chain alkane. nih.govacs.org Computational methods can also calculate this strain energy directly. nih.govresearchgate.net
The table below compares the ring strain of cyclobutane with other common cycloalkanes.
| Cycloalkane | Ring Strain (kcal/mol) | Primary Strain Type(s) |
|---|---|---|
| Cyclopropane | 27.5 | Angle and Torsional |
| Cyclobutane | 26.4 | Angle and Torsional |
| Cyclopentane (B165970) | 6.2 | Torsional |
| Cyclohexane | ~0 | Essentially Strain-Free |
Data sourced from multiple chemical literature sources. nih.govarxiv.org
As shown, cyclobutane possesses a high degree of ring strain, nearly as much as cyclopropane. arxiv.org This inherent strain is a defining feature of its chemical character. Cyclopentane has much less strain, and cyclohexane, in its stable chair conformation, is considered virtually strain-free. nih.govnih.gov The strain in this compound is expected to be of a similar magnitude to that of unsubstituted cyclobutane, though slightly modified by the electronic and steric effects of the substituents.
Prediction of Spectroscopic Parameters from First Principles
First-principles, or ab initio, calculations can predict various spectroscopic parameters without reliance on experimental data. nhr-verein.de These predictions are invaluable for identifying and characterizing molecules.
For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculations would provide expected ¹³C and ¹H chemical shifts. The presence of the electronegative bromine atom would cause a significant downfield shift for the carbon atom to which it is attached. Similarly, the fluorine atom would strongly influence the chemical shifts of the fluoromethyl carbon and its attached protons, and would also introduce characteristic C-F and H-F coupling constants.
Vibrational (IR) Spectroscopy: Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov The resulting harmonic frequencies are often systematically scaled to better match experimental anharmonic values. nih.gov The predicted IR spectrum for this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.
The table below lists the expected characteristic vibrational frequencies for this compound based on computational studies of halogenated organic compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretch (ring) | 2850 - 3000 |
| C-H Stretch (methyl) | 2900 - 3000 |
| C-F Stretch | 1000 - 1400 |
| C-C Stretch (ring) | 800 - 1200 |
| C-Br Stretch | 500 - 650 |
Note: These are general frequency ranges and specific values would be obtained from detailed quantum chemical calculations.
Potential Energy Surface Mapping for Reaction Pathways
The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. numberanalytics.com By mapping the PES, we can identify stable structures (reactants, products, and intermediates) which correspond to energy minima, and transition states, which are first-order saddle points connecting these minima. numberanalytics.comvisualizeorgchem.com This mapping is crucial for elucidating reaction mechanisms, calculating activation energies, and predicting reaction rates. youtube.com
For a molecule like this compound, a PES would be particularly insightful for studying reactions such as nucleophilic substitution (S_N2) or elimination (E2) reactions. For instance, in an S_N2 reaction, the PES would map the energy changes as a nucleophile approaches the carbon atom bonded to the bromine, leading to the breaking of the C-Br bond and the formation of a new bond with the nucleophile. The reaction coordinate would represent the simultaneous breaking and forming of these bonds. visualizeorgchem.com
The construction of a PES for such a reaction would typically involve a series of quantum mechanical calculations, often using Density Functional Theory (DFT), where the energy of the system is calculated for numerous geometric arrangements of the atoms. visualizeorgchem.com The resulting surface would reveal the minimum energy path (MEP), which is the most likely route for the reaction to follow from reactants to products. numberanalytics.com
Illustrative Data Table for a Hypothetical S_N2 Reaction Pathway:
Below is a hypothetical data table illustrating key points on a calculated PES for the S_N2 reaction of this compound with a hydroxide (B78521) ion (OH⁻).
| Structure | Relative Energy (kcal/mol) | C-Br Bond Length (Å) | C-OH Bond Length (Å) | Description |
| Reactants | 0.0 | 1.95 | 3.50 | Separated this compound and OH⁻ |
| Transition State | +25.0 | 2.20 | 2.10 | Highest energy point along the reaction coordinate |
| Products | -15.0 | 3.80 | 1.42 | Separated 3-(fluoromethyl)cyclobutanol and Br⁻ |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Substituent Effects on Reactivity and Electronic Properties
The reactivity and electronic properties of the cyclobutane ring in this compound are significantly influenced by the bromo and fluoromethyl substituents. Both groups are electronegative and exert an inductive effect, withdrawing electron density from the cyclobutane ring. This effect can be quantitatively studied through computational methods. carewellpharma.in
The bromine atom, being a good leaving group, is the primary site for nucleophilic attack. The fluoromethyl group, due to the high electronegativity of fluorine, will also have a strong electron-withdrawing effect. This can influence the stability of any carbocation intermediates that might form during a reaction, as well as the acidity of adjacent protons. carewellpharma.in
Computational studies can quantify these substituent effects by calculating properties such as atomic charges, dipole moments, and the energies of various conformations. For example, by comparing the calculated properties of this compound with those of unsubstituted cyclobutane or cyclobutane with only one of the substituents, the individual and combined effects of the bromo and fluoromethyl groups can be determined. rsc.org
Illustrative Data Table of Substituent Effects on Calculated Properties:
| Compound | Dipole Moment (Debye) | Charge on C1 (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) |
| Cyclobutane | 0 | -0.05 | -10.5 | 4.5 |
| Bromocyclobutane (B1266235) | 2.1 | +0.15 | -9.8 | 1.2 |
| This compound | 3.5 | +0.18 | -10.2 | 0.8 |
This table is for illustrative purposes and does not represent actual experimental or calculated data. C1 is the carbon bonded to bromine.
Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule and is an excellent tool for predicting how a molecule will interact with other chemical species. nih.gov The MEP map shows regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. nih.gov
For this compound, an MEP analysis would likely show a region of positive electrostatic potential around the carbon atom attached to the bromine, making it a prime target for nucleophiles. A region of negative potential would be expected around the fluorine and bromine atoms due to their high electronegativity. nih.gov
Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. taylorandfrancis.com
In the case of this compound, the LUMO is expected to be localized along the C-Br bond, specifically the antibonding σ* orbital. researchgate.net A low-lying LUMO would indicate a high susceptibility to nucleophilic attack at this position. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity. taylorandfrancis.com Computational calculations can determine the energies and spatial distributions of these frontier orbitals. rsc.orgnih.gov
Illustrative Data Table of FMO Analysis:
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| This compound | -10.2 | 0.8 | 11.0 | Susceptible to nucleophilic attack at the C-Br bond |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Utility in Advanced Organic Synthesis As a Building Block
Precursor for the Introduction of Strained Ring Systems
The cyclobutane (B1203170) moiety within 1-bromo-3-(fluoromethyl)cyclobutane is inherently strained, and this strain energy can be harnessed as a driving force for various chemical transformations. While specific studies detailing the use of this compound for the synthesis of other strained ring systems are not extensively documented in publicly available research, the general reactivity of substituted cyclobutanes suggests several potential applications. For instance, the bromine atom can be displaced intramolecularly by a nucleophile to generate bicyclo[1.1.1]pentane derivatives, which are highly sought-after motifs in medicinal chemistry due to their rigid, linear geometry.
Furthermore, the cyclobutane ring itself can undergo ring-expansion or ring-opening reactions under specific conditions. For example, treatment with radical initiators or certain transition metal catalysts could potentially lead to the formation of functionalized cyclopentane (B165970) or open-chain structures, respectively. The presence of the fluoromethyl group can influence the regioselectivity and stereoselectivity of these transformations.
Applications in the Synthesis of Complex Fluorinated Organic Scaffolds
The introduction of fluorine into organic molecules can significantly impact their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as an excellent starting material for incorporating a fluorinated cyclobutane unit into larger, more complex scaffolds. researchgate.netnuph.edu.ua The bromine atom provides a convenient attachment point for a wide range of synthetic manipulations, including cross-coupling reactions, substitutions, and metal-halogen exchange.
Research has demonstrated the synthesis of various fluorinated cyclobutane-containing building blocks, highlighting the importance of these motifs in drug discovery. nuph.edu.uabioorganica.com.uabioorganica.com.ua For example, through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, the bromo-substituent of this compound can be replaced with aryl, heteroaryl, alkyl, or other functional groups, leading to a diverse array of complex fluorinated molecules. The fluoromethyl group, being a bioisostere of a methyl or ethyl group, can impart favorable properties to the resulting compounds.
Role in Stereocontrolled Construction of Polyfunctionalized Molecules
The stereochemical configuration of a molecule is crucial for its biological activity. The cyclobutane ring of this compound exists as cis and trans diastereomers. nih.gov This inherent stereochemistry can be leveraged to control the three-dimensional arrangement of substituents in the target molecule. By starting with a specific diastereomer of this compound, it is possible to synthesize polyfunctionalized molecules with a defined stereochemistry.
For instance, substitution reactions at the bromine-bearing carbon can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile. This allows for the selective synthesis of either the cis or trans product. Furthermore, the fluoromethyl group can direct subsequent reactions on the cyclobutane ring, leading to highly stereocontrolled outcomes. While specific examples for this compound are not readily found, studies on similar cyclobutane systems have shown the feasibility of such stereocontrolled transformations. bioorganica.com.uaacs.orgnih.govnih.gov
Integration into Modular Synthetic Platforms
Modular synthesis, a strategy that involves the assembly of complex molecules from pre-functionalized building blocks, has become increasingly important in drug discovery and materials science. This compound is an ideal building block for such platforms. Its bifunctional nature, with a reactive bromine atom and a modifiable fluoromethyl group, allows for its sequential or orthogonal functionalization.
This modular approach enables the rapid generation of libraries of diverse compounds with varying substituents on the cyclobutane core. For example, a library of analogues could be synthesized by first performing a Suzuki or Buchwald-Hartwig coupling at the bromine position with a variety of boronic acids or amines, followed by modification of the fluoromethyl group or other positions on the cyclobutane ring. This strategy is highly efficient for exploring structure-activity relationships and optimizing the properties of lead compounds.
Development of Conformationally Restricted Analogues for Structure-Activity Relationship Studies (focused on the synthetic aspect, not biological activity)
The conformational flexibility of a molecule can have a significant impact on its interaction with a biological target. The rigid cyclobutane core of this compound can be used to introduce conformational constraints into flexible molecules. By replacing a flexible alkyl chain in a bioactive molecule with the fluoromethylcyclobutane moiety, chemists can lock the molecule into a specific conformation, which can provide valuable insights into its bioactive conformation and lead to improved potency and selectivity. nuph.edu.uaacs.orgnih.govnih.gov
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-bromo-3-(fluoromethyl)cyclobutane. Comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR not only confirms the connectivity but also reveals subtle details about the molecule's stereochemistry and conformational dynamics.
¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignments (beyond basic identification)
A definitive structural assignment requires a combination of one-dimensional and two-dimensional NMR experiments. For a given diastereomer (cis or trans), the ¹H NMR spectrum is expected to show complex multiplets for the cyclobutane (B1203170) ring protons due to spin-spin coupling between them and to the fluorine atom in the fluoromethyl group. The proton on the carbon bearing the bromine (H1) and the proton on the carbon bearing the fluoromethyl group (H3) would be distinct from the methylene (B1212753) protons (H2 and H4).
The ¹³C NMR spectrum would display distinct signals for each carbon environment. The carbon attached to the bromine (C1) would appear at a characteristic chemical shift, influenced by the heavy atom effect. The carbon of the fluoromethyl group (-CH₂F) would be split into a doublet due to one-bond coupling with the ¹⁹F nucleus, a key diagnostic feature. The chemical shifts of the cyclobutane ring carbons provide information about the substitution pattern and ring strain. researchgate.net
¹⁹F NMR is crucial for this molecule. It would show a single resonance, likely a triplet of triplets, arising from coupling to the two geminal protons of the fluoromethyl group and the vicinal proton on the cyclobutane ring (H3). The chemical shift of this resonance is characteristic of a primary alkyl fluoride (B91410). rsc.orgrsc.org Assignments are typically confirmed using 2D NMR techniques like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).
Analysis of Coupling Constants and Chemical Shifts for Stereochemical and Conformational Insights
The puckered nature of the cyclobutane ring gives rise to different spatial relationships between protons, which can be probed through their coupling constants (J-values). The magnitude of vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. researchgate.net This allows for the differentiation between cis and trans isomers.
In the trans isomer, the H1 and H3 protons can be either diaxial or diequatorial, leading to specific coupling constants. In the cis isomer, one proton would be axial and the other equatorial. These differing spatial arrangements result in unique sets of J-values for each isomer, enabling unambiguous stereochemical assignment. capes.gov.br
Furthermore, the chemical shifts are sensitive to the anisotropic effects and steric compression from the substituents. For instance, in a puckered cyclobutane ring, an axial substituent will typically shield the syn-axial proton on the adjacent carbon, causing an upfield shift in its resonance compared to its counterpart in the other isomer. researchgate.netcapes.gov.br By carefully analyzing these shifts and coupling constants, a detailed picture of the preferred ring conformation (puckering angle) and the orientation of the substituents (axial vs. equatorial) can be constructed. ubc.ca
Table 1: Predicted NMR Data for Isomers of this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)
| Parameter | Trans Isomer (Predicted) | Cis Isomer (Predicted) | Rationale |
| ¹H NMR | |||
| δ H1 (ppm) | ~4.5 | ~4.7 | Chemical shift of proton on bromine-bearing carbon. |
| δ H3 (ppm) | ~2.8 | ~3.0 | Chemical shift of proton on fluoromethyl-bearing carbon. |
| δ CH₂F (ppm) | ~4.6 (dt) | ~4.8 (dt) | Doublet of triplets due to coupling with ¹⁹F and H3. |
| ³J(H1,H2) | Varies with conformation | Varies with conformation | Vicinal coupling constants depend on dihedral angles. |
| ²J(H,F) | ~47 Hz | ~47 Hz | Large two-bond geminal H-F coupling. |
| ³J(H3,F) | ~20-30 Hz | ~5-15 Hz | Vicinal H-F coupling is highly sensitive to dihedral angle. |
| ¹³C NMR | |||
| δ C1 (ppm) | ~45 | ~48 | Carbon attached to bromine. |
| δ C3 (ppm) | ~35 | ~38 | Carbon attached to fluoromethyl group. |
| δ CH₂F (ppm) | ~85 (d, ¹JCF ≈ 170 Hz) | ~87 (d, ¹JCF ≈ 170 Hz) | Large one-bond C-F coupling is characteristic. |
| ¹⁹F NMR | |||
| δ (ppm) | ~-215 | ~-218 | Relative to CFCl₃. |
Dynamic NMR Studies for Conformational Exchange
The cyclobutane ring is not planar but exists in a dynamic equilibrium between two puckered conformations. This ring-flipping process can be studied using variable-temperature (VT) or dynamic NMR (DNMR) spectroscopy. rsc.org At room temperature, if the ring inversion is fast on the NMR timescale, the observed spectrum is an average of the two conformers.
Upon cooling, the rate of this exchange slows down. If the energy barrier is high enough, the exchange can be "frozen out" on the NMR timescale, and separate signals for the axial and equatorial protons of each distinct conformer may be observed. elsevierpure.com By analyzing the changes in the NMR lineshape as a function of temperature, the rate constants for the conformational exchange can be determined. This analysis allows for the calculation of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring-flipping process, providing fundamental insight into the conformational flexibility and stability of the molecule. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the nature of chemical bonds within the molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.
For this compound, key expected vibrational modes include:
C-H stretching: Aliphatic C-H stretches from the cyclobutane ring and the fluoromethyl group are expected in the 2850-3000 cm⁻¹ region. researchgate.net
CH₂ bending/scissoring: These vibrations typically appear around 1450-1470 cm⁻¹. chegg.com
C-F stretching: A strong absorption band, characteristic of the C-F bond, is expected in the 1000-1100 cm⁻¹ region. This is often one of the most intense peaks in the IR spectrum. nih.gov
C-Br stretching: The C-Br stretch gives rise to a signal in the far-infrared region, typically between 500 and 600 cm⁻¹. researchgate.netnih.gov
Cyclobutane Ring Modes: The cyclobutane ring itself has characteristic ring puckering and breathing vibrations, though these may be complex and coupled with other modes. nih.gov
FT-IR and Raman are complementary techniques. While the C-F stretch is strong in the IR, symmetric ring vibrations may be more prominent in the Raman spectrum. A combined analysis provides a more complete vibrational profile of the molecule. nanoient.org
Table 2: Predicted Principal Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch (ring & CH₂F) | 2850 - 3000 | Medium | Medium-Strong |
| CH₂ Scissor | 1450 - 1470 | Medium | Medium |
| C-F Stretch | 1000 - 1100 | Strong | Weak |
| Cyclobutane Ring Puckering | 800 - 950 | Medium | Medium |
| C-Br Stretch | 500 - 600 | Strong | Strong |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (beyond basic identification)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insight into its structure through analysis of its fragmentation patterns.
For this compound (C₅H₈BrF), the molecular ion (M⁺) peak would be a crucial diagnostic feature. Due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ that are of almost identical intensity. wpmucdn.comdocbrown.info This immediately confirms the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the molecular formula C₅H₈BrF. rsc.org
The fragmentation pattern upon electron ionization provides further structural evidence. The weakest bond in the molecule is the C-Br bond, so a primary and often abundant fragmentation pathway is the loss of a bromine radical to form the [M-Br]⁺ cation (m/z 87). Other expected fragmentation pathways include:
Loss of the fluoromethyl radical (•CH₂F) to give a bromocyclobutyl cation.
Alpha-cleavage adjacent to the halogen. libretexts.org
Cleavage of the cyclobutane ring, which can lead to various smaller charged fragments. miamioh.edu
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Identity / Origin |
| 166/168 | [C₅H₈⁷⁹BrF]⁺ / [C₅H₈⁸¹BrF]⁺ | Molecular Ion Peak (M⁺) showing 1:1 isotopic pattern. |
| 87 | [C₅H₈F]⁺ | Loss of Br radical from the molecular ion. |
| 133 | [C₄H₅Br]⁺ | Loss of CH₂F radical from the molecular ion. |
| 55 | [C₄H₇]⁺ | Cyclobutyl cation, from loss of Br and HF. |
X-ray Crystallography for Solid-State Structural Determination and Conformation
While NMR provides information on the solution-state structure, X-ray crystallography offers an exact picture of the molecule's arrangement in the solid state. This technique would provide precise data on bond lengths, bond angles, and, most importantly, the exact conformation of the cyclobutane ring and its substituents.
Although a crystal structure for this compound itself is not reported in the literature, data from related substituted cyclobutanes can provide significant insight. acs.org X-ray studies on similar compounds show that the cyclobutane ring is invariably puckered. The analysis would determine the puckering angle, which is a measure of how much the ring deviates from planarity. elsevierpure.comacs.org
Crucially, a crystal structure would definitively establish the relative stereochemistry (cis or trans) and the conformational preference of the substituents. It would reveal whether the bromo and fluoromethyl groups occupy axial or equatorial positions on the puckered ring. This arrangement is dictated by the need to minimize steric strain in the crystal lattice. For example, bulky substituents often prefer the equatorial position to reduce unfavorable 1,3-diaxial interactions. acs.org This solid-state data provides an essential benchmark for comparison with computational models and solution-state NMR studies.
Microwave Spectroscopy for Gas-Phase Rotational Constants and Molecular Structure
Microwave spectroscopy is a high-resolution technique used to determine the precise molecular structure of molecules in the gas phase. libretexts.org By measuring the absorption of microwave radiation, which corresponds to the transitions between rotational energy levels, one can obtain the rotational constants of a molecule. libretexts.org These constants are inversely proportional to the moments of inertia, which are directly related to the molecule's mass distribution and geometry. For a molecule like this compound, this technique is invaluable for elucidating its three-dimensional structure, including bond lengths, bond angles, and the puckering of the cyclobutane ring.
Conformational Analysis
The presence of two substituents on the cyclobutane ring, a bromine atom and a fluoromethyl group, gives rise to the possibility of multiple conformers for this compound. These conformers would differ in the orientation of the substituents (axial or equatorial) relative to the puckered cyclobutane ring, as well as the rotational position (gauche or anti) of the fluoromethyl group. Each of these unique conformers would have a distinct set of rotational constants, allowing for their individual characterization using microwave spectroscopy. nih.gov
Rotational Constants and Molecular Structure Determination
The rotational spectrum of each conformer would be analyzed to yield the three principal rotational constants: A, B, and C. These constants are used to determine the moments of inertia (Ia, Ib, Ic) along the principal axes of the molecule. For an asymmetric top molecule like this compound, all three rotational constants will be different.
The determination of a precise molecular structure typically requires the measurement of the rotational spectra of multiple isotopologues. nih.gov By substituting different atoms with their heavier isotopes (e.g., 13C for 12C, or 81Br for 79Br), the mass distribution of the molecule is altered, leading to small but measurable shifts in the rotational constants. These new sets of rotational constants from different isotopologues provide additional data points that allow for the accurate determination of the atomic coordinates of each atom in the molecule through a process known as Kraitchman's equations or by fitting the moments of inertia to a structural model.
Illustrative Data from Analogous Compounds
Studies on similar cyclobutane derivatives provide a template for the type of data that would be expected for this compound. For instance, the microwave spectrum of bromocyclobutane (B1266235) revealed that the molecule is non-planar with a puckered ring. dntb.gov.ua It was found to have a low-lying vibrational mode associated with the out-of-plane bending of the ring. dntb.gov.ua
Below are hypothetical data tables representing the kind of information that would be generated from a microwave spectroscopy study of this compound.
Table 1: Hypothetical Rotational Constants for Conformers of this compound
| Conformer | A (MHz) | B (MHz) | C (MHz) |
| cis-axial-gauche | 2500.123 | 1200.456 | 950.789 |
| cis-equatorial-gauche | 2450.789 | 1250.123 | 980.456 |
| trans-axial-anti | 2600.456 | 1150.789 | 900.123 |
| trans-equatorial-anti | 2550.123 | 1180.456 | 920.789 |
Note: These values are illustrative and not based on experimental data for the target compound.
Table 2: Hypothetical Structural Parameters for the Lowest Energy Conformer of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | 1.940 |
| C-F | 1.390 |
| C-C (ring) | 1.550 |
| C-H | 1.090 |
| Bond Angles (degrees) | |
| ∠Br-C-C | 115.2 |
| ∠F-C-H | 109.5 |
| Ring Puckering Angle | 28.5 |
Note: These values are illustrative and not based on experimental data for the target compound.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-Bromo-3-(fluoromethyl)cyclobutane?
- Methodological Answer : The compound can be synthesized via fluorination of cyclobutane precursors. A common approach involves reacting 3-(bromomethyl)cyclobutanecarboxylic acid derivatives with fluorinating agents like diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group. Subsequent bromination at the 1-position is achieved using bromine sources (e.g., NBS in the presence of light or radical initiators). Purification typically involves column chromatography or fractional distillation to isolate the product .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. NMR confirms the fluoromethyl group’s presence (δ ~ -220 ppm for CF environments), while NMR resolves cyclobutane ring protons (e.g., coupling constants ~8–12 Hz for adjacent protons). High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography may resolve stereoelectronic effects in the cyclobutane ring .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of bromination in fluoromethyl-substituted cyclobutanes?
- Methodological Answer : Bromination regioselectivity depends on steric and electronic factors. For this compound, the fluoromethyl group’s electron-withdrawing effect directs bromination to the less hindered 1-position. Radical bromination (e.g., NBS/light) favors this pathway, whereas electrophilic bromination may require Lewis acids (e.g., FeBr) to stabilize intermediates. Computational studies (DFT) can model transition states to predict regioselectivity .
Q. What are the electronic effects of fluoromethyl substituents on cyclobutane ring strain and reactivity?
- Methodological Answer : Fluorine’s electronegativity increases ring strain by polarizing C–C bonds, enhancing reactivity in ring-opening or substitution reactions. Cyclic voltammetry and pKa measurements (e.g., for analogous amines or carboxylic acids) reveal that fluoromethyl groups lower basicity by ~1–2 pKa units due to inductive effects. This destabilizes intermediates in SN2 reactions but stabilizes carbocations in SN1 pathways .
Q. How can this compound be used to study enzyme inhibition mechanisms?
- Methodological Answer : The bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling covalent bonding with enzyme active sites (e.g., cysteine residues). Kinetic assays (e.g., IC determination) and X-ray crystallography of enzyme-inhibitor complexes can map binding interactions. Comparative studies with non-fluorinated analogs quantify fluorine’s role in binding affinity and metabolic stability .
Data Contradictions and Resolutions
- Synthetic Yields : reports high yields (>70%) using DAST, while notes lower yields (~50%) with HgO-mediated reactions. Resolution: DAST is more efficient for fluorination but requires anhydrous conditions; HgO methods are outdated due to toxicity concerns.
- Biological Activity : Limited data in vs. detailed enzyme studies in . Resolution: Prioritize fluorinated analogs for targeted bioactivity studies due to enhanced metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
